molecular formula C17H25ClN2O4S B12483121 4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide

4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12483121
M. Wt: 388.9 g/mol
InChI Key: NUCUFPZYJPAISQ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a benzamide core substituted with a chloro group, an ethoxypropyl chain, and a piperidinylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the benzamide core using piperidine and a sulfonyl chloride reagent.

    Attachment of the Ethoxypropyl Chain: The final step includes the alkylation of the amide nitrogen with 3-ethoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidinylsulfonyl group could play a crucial role in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-ethoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide
  • 4-chloro-N-(3-methoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide
  • 4-chloro-N-(3-ethoxypropyl)-3-(morpholin-4-ylsulfonyl)benzamide

Uniqueness

4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxypropyl chain and the piperidinylsulfonyl group may confer distinct properties compared to similar compounds, such as altered solubility, stability, and binding interactions.

Properties

Molecular Formula

C17H25ClN2O4S

Molecular Weight

388.9 g/mol

IUPAC Name

4-chloro-N-(3-ethoxypropyl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C17H25ClN2O4S/c1-2-24-12-6-9-19-17(21)14-7-8-15(18)16(13-14)25(22,23)20-10-4-3-5-11-20/h7-8,13H,2-6,9-12H2,1H3,(H,19,21)

InChI Key

NUCUFPZYJPAISQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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